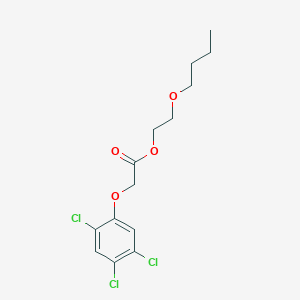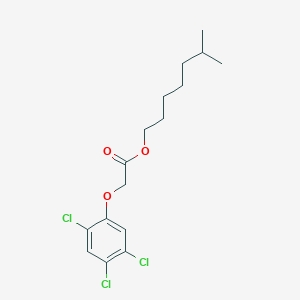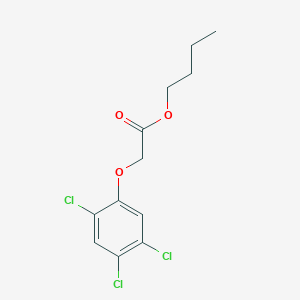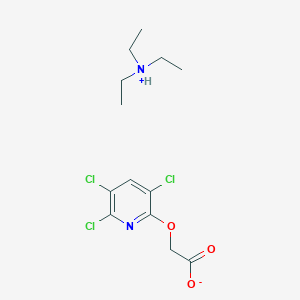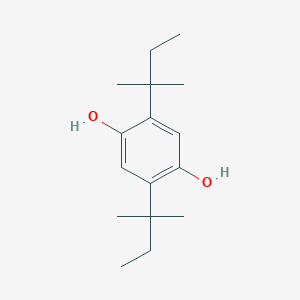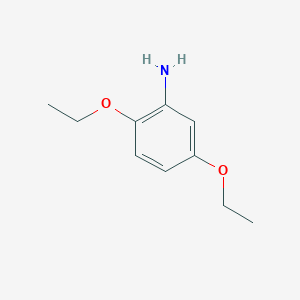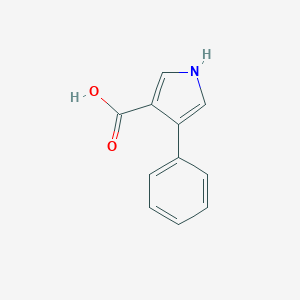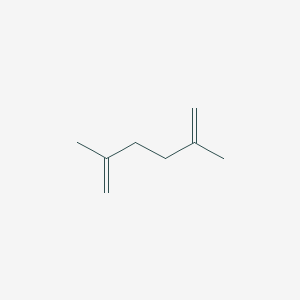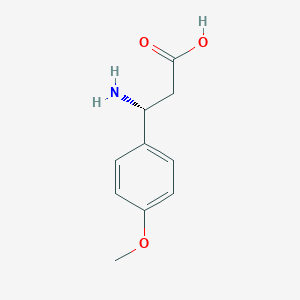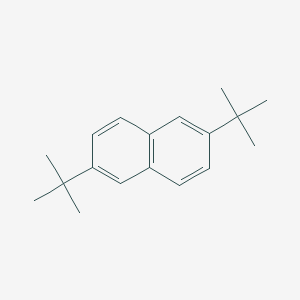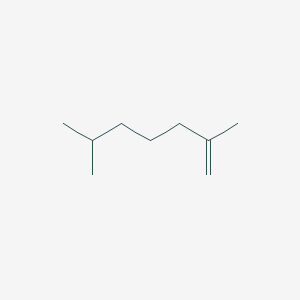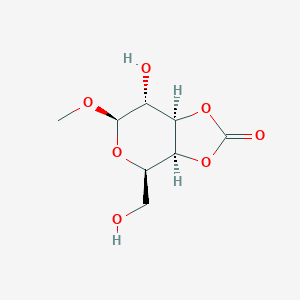
Methyl-3,4-O-carbonyl-beta-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-3,4-O-carbonyl-beta-D-galactopyranoside is a carbohydrate derivative that belongs to the class of organic compounds known as pyranodioxins. These compounds are characterized by a pyran ring fused to a dioxin ring. This compound is significant in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl-3,4-O-carbonyl-beta-D-galactopyranoside typically involves the acylation of methyl beta-D-galactopyranoside. One common method is the direct acylation using acyl halides. For instance, methyl beta-D-galactopyranoside can be treated with various acyl halides to produce 6-O-acyl methyl beta-D-galactopyranoside esters by direct acylation method with excellent yields . Another method involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective installation of acyl, silyl ether, and para-methoxybenzyl ether groups to glycoside substrates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-3,4-O-carbonyl-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can replace specific functional groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acyl halides, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various acylated, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and physicochemical properties.
Aplicaciones Científicas De Investigación
Methyl-3,4-O-carbonyl-beta-D-galactopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives and as a model compound for studying carbohydrate chemistry.
Biology: Investigated for its potential as an inhibitor of enzymes, such as the SARS-CoV-2 protease enzyme.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of methyl-3,4-O-carbonyl-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways. For example, its esters have been shown to interact strongly with the active site residues of the SARS-CoV-2 main protease, forming multiple electrostatic and hydrogen bonds . This interaction inhibits the protease’s activity, potentially preventing viral replication. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparación Con Compuestos Similares
Methyl-3,4-O-carbonyl-beta-D-galactopyranoside can be compared with other similar compounds, such as:
Methyl beta-D-galactopyranoside: A simpler derivative without the carbonyl group, used as a starting material for the synthesis of more complex derivatives.
Methyl alpha-D-galactopyranoside: An isomer with different stereochemistry, which can exhibit different biological activities.
Methyl 4,6-O-(1R)-1-carboxyethylidene-beta-D-galactopyranoside: Another derivative with a different acyl group, used in similar applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity.
Propiedades
IUPAC Name |
(3aS,4R,6R,7R,7aR)-7-hydroxy-4-(hydroxymethyl)-6-methoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7/c1-12-7-4(10)6-5(3(2-9)13-7)14-8(11)15-6/h3-7,9-10H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYOQQXXQNRVOI-XUUWZHRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C2C(C(O1)CO)OC(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H]2[C@H]([C@H](O1)CO)OC(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
